molecular formula C11H18N2O2 B2976505 ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 956934-42-2

ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B2976505
CAS No.: 956934-42-2
M. Wt: 210.277
InChI Key: BLLMYEHTLIJLJM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a high-purity organic compound with the CAS Number 956934-42-2 and a molecular weight of 210.27 g/mol. Its molecular formula is C 11 H 18 H 2 O 2 . This esterified pyrazole derivative serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis, particularly for the development of novel heterocyclic compounds . Pyrazole cores, like the one in this compound, are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles. Recent scientific literature highlights that 3,5-dimethyl-1H-pyrazole sulfonamide derivatives are designed and investigated for their antiproliferative activity against human cancer cell lines, such as U937 cells . More broadly, the pyrazole scaffold is a key motif in compounds with a wide range of reported biological activities, including antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory properties . As such, this compound provides researchers with a versatile building block for constructing complex molecules and exploring new chemical space in the search for bioactive agents. Researchers should handle this material with care. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)7-11(14)15-6-2/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMYEHTLIJLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.

    Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate can be contextualized by comparing it to related pyrazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name (CAS No.) Molecular Formula Substituents (Pyrazole Ring) Key Functional Groups Similarity Score Notable Properties/Applications
This compound C₁₁H₁₈N₂O₂ 1-ethyl, 3,5-dimethyl Ethyl ester N/A Intermediate for prodrugs; moderate lipophilicity
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (10199-60-7) C₉H₁₄N₂O₂ 3,5-dimethyl (N-unsubstituted) Ethyl ester 0.90 Higher polarity due to unsubstituted N-1; potential hydrolysis susceptibility
2-(3-Isopropyl-5-methyl-1H-pyrazol-1-yl)acetic acid (1402446-16-5) C₉H₁₄N₂O₂ 3-isopropyl, 5-methyl Carboxylic acid 0.90 Increased steric bulk; acidic group enhances solubility
Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (5679-18-5) C₉H₁₃N₃O₄ 3,5-dimethyl, 4-nitro Ethyl ester, nitro N/A Electron-withdrawing nitro group; potential reactivity in reduction reactions
Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride (1051366-59-6) C₁₅H₂₁Cl₂N₃O₂ 3,5-dimethyl, 1-phenyl, 2-amino Ethyl ester, amine salt N/A Enhanced solubility (salt form); phenyl group enables π-π interactions in drug design
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid (32701-75-0) C₇H₁₀N₂O₂ 3,5-dimethyl Carboxylic acid N/A High polarity; used as a hydrolysis product of ester derivatives

Structural and Functional Analysis

The 4-nitro substituent in 5679-18-5 introduces strong electron-withdrawing effects, which may increase electrophilicity at the pyrazole C-4 position, favoring reactions such as nucleophilic substitution or reduction to amines .

Physicochemical Properties

  • Lipophilicity : The target compound’s ethyl ester and alkyl substituents confer moderate lipophilicity (clogP ~2.5 estimated), enhancing membrane permeability relative to carboxylic acid analogs (e.g., 1402446-16-5, clogP ~1.8) .
  • Solubility : Salt forms like 1051366-59-6 exhibit improved aqueous solubility due to ionization, whereas esterified derivatives (e.g., 5679-18-5) are more lipid-soluble .

Biological and Synthetic Relevance

  • The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form (e.g., 32701-75-0) .
  • Nitro-substituted analogs (e.g., 5679-18-5) serve as intermediates in synthesizing amines via catalytic hydrogenation, a pathway less relevant to the target compound due to its lack of reducible groups .

Biological Activity

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 2. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂
CAS Number956934-42-2
Molecular Weight170.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to optimize yield and purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, against various pathogens. The results demonstrated effective inhibition zones and minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Inhibition Zone (mm)
This compound0.2215
Compound A0.2516
Compound B0.3014

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

Case Study: Anticancer Effects

In vitro studies revealed that this compound could reduce cell viability significantly in treated cancer cells compared to control groups. The mechanism appears to involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Table: Anticancer Activity Against Different Cell Lines

Cell LineIC₅₀ (μM)% Inhibition at 10 μM
MDA-MB-2311570
HepG21265
A549 (Lung Cancer)1860

Anti-inflammatory Effects

Preliminary studies also suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways that govern proliferation, apoptosis, and inflammation .

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